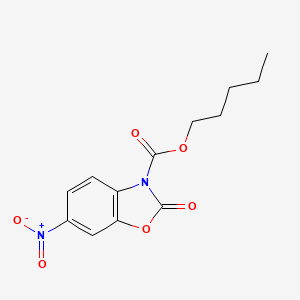
Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a chemical compound that belongs to the benzoxazole family This compound is characterized by the presence of a nitro group, an oxo group, and a carboxylate ester group attached to a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the nitration of a benzoxazole precursor followed by esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The esterification step involves the reaction of the nitro-substituted benzoxazole with pentanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino-substituted benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Similar structure with a cyclohexyl group instead of a pentyl group.
6-Nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester group.
Uniqueness
Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the presence of the pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The specific combination of functional groups in this compound provides distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H14N2O6 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
pentyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O6/c1-2-3-4-7-20-12(16)14-10-6-5-9(15(18)19)8-11(10)21-13(14)17/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
JNTAJDCLTLGLOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
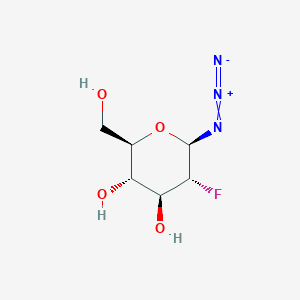
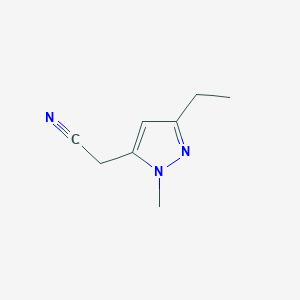
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)
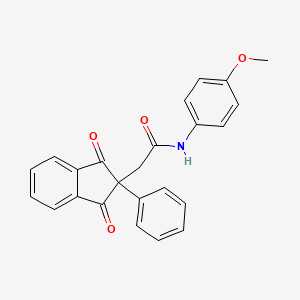
![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)
![rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B11714262.png)
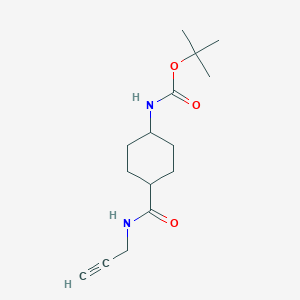

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B11714275.png)

![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)
